molecular formula C9H11N3 B1386926 (2-Methyl-2H-indazol-4-YL)methanamine CAS No. 1159511-62-2

(2-Methyl-2H-indazol-4-YL)methanamine

Cat. No. B1386926
M. Wt: 161.2 g/mol
InChI Key: BYKAXYUHJAXWFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-Methyl-2H-indazol-4-YL)methanamine” is a chemical compound with the molecular formula C9H11N3 . It is used for research purposes.


Synthesis Analysis

The synthesis of 2H-indazoles, such as “(2-Methyl-2H-indazol-4-YL)methanamine”, involves various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . A one-pot procedure, which includes a combination of ultrasound synthesis under neat conditions as well as Cadogan’s cyclization, has been used to access the 2-phenyl-2H-indazole scaffold .


Molecular Structure Analysis

The molecular structure of “(2-Methyl-2H-indazol-4-YL)methanamine” can be represented by the InChI code 1S/C9H11N3/c1-12-9 (6-10)7-4-2-3-5-8 (7)11-12/h2-5H,6,10H2,1H3 .

Future Directions

Indazole, the core structure in “(2-Methyl-2H-indazol-4-YL)methanamine”, has been identified as a medicinally important heterocyclic moiety. Given the wide variety of biological properties exhibited by indazole derivatives, it is expected that the medicinal properties of indazole will continue to be explored in the future for the treatment of various pathological conditions .

properties

IUPAC Name

(2-methylindazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-12-6-8-7(5-10)3-2-4-9(8)11-12/h2-4,6H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKAXYUHJAXWFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-2H-indazol-4-YL)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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